Prodipine

説明

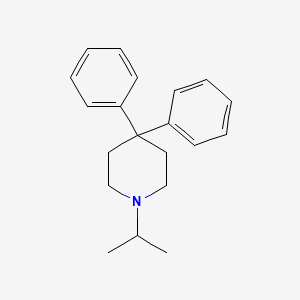

Structure

3D Structure

特性

CAS番号 |

31314-38-2 |

|---|---|

分子式 |

C20H25N |

分子量 |

279.4 g/mol |

IUPAC名 |

4,4-diphenyl-1-propan-2-ylpiperidine |

InChI |

InChI=1S/C20H25N/c1-17(2)21-15-13-20(14-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3 |

InChIキー |

CFOOTBBXHJHHMT-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

他のCAS番号 |

31314-38-2 |

同義語 |

1-tert-isopropyl-4,4-diphenylpiperidine prodipin prodipin hydrochloride prodipine |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivations of Prodipine

Pioneering Synthesis Pathways of Dipeptide-Derived Diphenylphosphonates

Prodipine belongs to a class of compounds known as dipeptide-derived diphenylphosphonates. The synthesis and characterization of a number of these compounds have been reported in research focusing on inhibitors of dipeptidyl peptidase IV (DPP IV). researchgate.netnih.gov These phosphonates are noted for their stability and the irreversible nature of their inhibition of DPP IV, making them valuable tools in studying the physiological function of this enzyme. researchgate.net

Chemical Precursors and Reaction Conditions in this compound Synthesis

This compound is described as diphenyl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate hydrochloride. researchgate.netnih.gov This indicates that key chemical precursors include a prolyl-pyrrolidine component and a diphenyl phosphonate (B1237965) moiety. While the specific detailed reaction conditions for the synthesis of this compound itself were not extensively detailed in the provided search results, the synthesis of related dipeptide diphenyl phosphonates has been explored. General chemical synthesis often involves the reaction of precursors under controlled conditions, which can include specific temperatures, solvents, and catalysts, to form the desired product. neb.comsynthesisexplorer.co.uk The formation of phosphonate esters, as present in this compound, typically involves the reaction of a phosphonic acid derivative with an alcohol or phenol.

Derivatization Strategies for this compound Analog Development in Research

The development of analogs of chemical compounds is a common strategy in research to explore variations in activity, stability, or other properties. Derivatization involves chemically modifying a compound to produce a new compound with altered characteristics. xjtu.edu.cnresearchgate.net While specific derivatization strategies for this compound analogs were not explicitly detailed in the search results, the broader field of chemical derivatization of peptides and phosphonates offers potential approaches. These can include modifications to the peptide portion, the phosphonate group, or the addition of various substituents to alter the compound's interaction with biological targets or improve its chemical properties. xjtu.edu.cnnih.gov The synthesis of related dipeptide phosphonates and phosphonopeptides with various substituents highlights the potential for developing this compound analogs. researchgate.netacs.org

Molecular and Cellular Mechanisms of Prodipine S Action

Prodipine as an Irreversible Inhibitor of Dipeptidyl Peptidase IV (DPP IV)

DPP IV (EC 3.4.14.5) is a membrane-bound serine protease that cleaves N-terminal dipeptides from peptides with a penultimate proline or, less efficiently, alanine (B10760859). nih.gov this compound has been characterized as a slow-binding, irreversible inhibitor of this enzyme. nih.govmedchemexpress.com Studies in rabbits demonstrated that a single intravenous injection of this compound led to a profound and long-lasting inhibition of plasma DPP IV activity. nih.govmedchemexpress.com

This compound's inhibitory action is specific to DPP IV. Research indicates that this compound treatment in rabbits did not detectably alter the activities of related peptidases such as aminopeptidase (B13392206) P (APP), prolyl oligopeptidase (PO), or aminopeptidase M (mAAP). nih.gov This suggests a selective interaction with the DPP IV enzyme.

The catalytic site of DPP IV is located in a large cavity formed between the α/β-hydrolase domain and the eight-bladed β-propeller domain. atlasgeneticsoncology.org The catalytic triad, consisting of Ser630, Asp708, and His740, is essential for the enzyme's activity. oatext.com While the precise details of this compound's binding interaction with the DPP IV catalytic site are not extensively detailed in the provided context, irreversible inhibitors typically form a stable complex with the enzyme, often involving a covalent modification of a residue within the active site, such as the catalytic serine. nih.govresearchgate.net The diphenyl-phosphonate structure of this compound is indicative of a mechanism-based inhibition where the phosphonate (B1237965) group likely interacts with the active site serine, leading to the formation of a stable, inactive enzyme-inhibitor complex.

The primary biochemical consequence of this compound-mediated DPP IV inhibition is the prevention of the cleavage of DPP IV's peptide substrates. nih.govmedchemexpress.com This leads to increased levels of intact, bioactive substrates in circulation and within tissues. nih.govgoogle.com

In vivo studies in rabbits showed that this compound administration resulted in a significant decrease in plasma DPP IV activity, falling to less than 20% of pre-injection levels within an hour and remaining suppressed for an extended period. nih.govmedchemexpress.com Complete recovery of enzyme activity took generally more than 20 days. nih.govmedchemexpress.com This sustained inhibition highlights the irreversible nature of this compound's action. nih.gov Furthermore, systemic treatment with this compound inhibited DPP IV activity not only in plasma but also in various tissues, including circulating mononuclear cells, kidney cortex, thymus, spleen, lung, and liver. nih.gov

The duration of DPP IV inhibition by this compound in rabbits was dose-dependent, with a profound and long-lasting effect observed at doses of 1, 5, and 10 mg. nih.govmedchemexpress.com The time taken to reach half of the pretreatment DPP IV activity was between 5 and 8 days. nih.govmedchemexpress.com

| Dose of this compound (mg) | Time to <20% Plasma DPP IV Activity | Time to 50% Pretreatment Activity | Time to Complete Recovery |

|---|---|---|---|

| 1, 5, or 10 (single IV injection) | Within 1 hour | 5-8 days | >20 days |

Modulation of Cellular Processes by this compound-Induced DPP IV Inhibition

The inhibition of DPP IV by this compound modulates various cellular processes by altering the metabolic fate and bioavailability of DPP IV substrates. nih.govarctomsci.com

DPP IV cleaves a wide range of bioactive peptides, including incretins, chemokines, and neuropeptides, typically inactivating or modifying their biological activity. atlasgeneticsoncology.orggoogle.comtandfonline.comnih.gov By inhibiting DPP IV, this compound increases the half-life and enhances the activity of these substrates. google.comresearchgate.net For example, incretin (B1656795) hormones like GLP-1 and GIP, which are rapidly degraded by DPP IV, have prolonged activity in the presence of DPP IV inhibitors, leading to enhanced glucose-dependent insulin (B600854) secretion. google.comnih.govfrontiersin.org While the provided text focuses on DPP IV inhibitors in general regarding incretins, the principle applies to this compound as a specific DPP IV inhibitor.

The impact on substrate bioactivity extends beyond metabolic hormones to include peptides involved in immune regulation and neuronal function. tandfonline.comnih.govmdpi.com

DPP IV, also known as CD26, is expressed on various immune cells, including T cells, where its expression is upregulated upon activation. atlasgeneticsoncology.orgtandfonline.comaai.orgfrontiersin.orgmdpi.com CD26/DPP IV plays a role in T-cell activation and co-stimulation through its enzymatic activity and interactions with other molecules on the cell surface. atlasgeneticsoncology.orgtandfonline.comaai.orgfrontiersin.orgmdpi.comglucagon.com

Inhibition of DPP IV by compounds like this compound has been shown to modulate immune responses. aai.orgresearchgate.net Studies have indicated that DPP IV inhibitors can influence T and B cell proliferation and cytokine production. glucagon.com Specifically, this compound treatment in a rat model of cardiac allograft rejection prevented the early increase in cellular CD26 expression and suppressed systemic DPP IV activity, which was associated with severely impaired host cytotoxic T lymphocyte responses in vitro. researchgate.net This suggests that this compound's inhibition of DPP IV can suppress immune cell function, including T-cell activation. aai.orgresearchgate.net

DPP IV inhibitors have also been shown to induce the immunosuppressive cytokine TGF-β, while decreasing pro-inflammatory cytokines like IL-2, IL-6, and IFN-γ in in vitro studies. frontiersin.org Furthermore, targeting CD26/DPP IV has been shown to suppress autoimmune encephalomyelitis and up-regulate TGF-β1 secretion in vivo. aai.org

DPP IV is known to cleave and inactivate a variety of chemokines and neuropeptides that have a penultimate proline or alanine residue. atlasgeneticsoncology.orggoogle.comtandfonline.comnih.govnih.gov By inhibiting DPP IV, this compound can alter the metabolic pathways of these peptides, leading to increased levels of their intact, active forms. google.commdpi.com

Chemokines such as RANTES (CCL5), eotaxin (CCL11), and MDC (CCL22) are among the substrates of DPP IV. google.com Cleavage by DPP IV can result in truncated forms with altered or reduced biological activity, including changes in receptor selectivity. google.com Inhibition of DPP IV by this compound would preserve the full-length, active forms of these chemokines, potentially influencing immune cell trafficking and inflammatory responses. google.comtandfonline.com

Neuropeptides, including Neuropeptide Y (NPY) and Substance P (SP), are also substrates for DPP IV. google.comnih.gov DPP IV-mediated cleavage can affect their roles in various physiological processes, including appetite regulation, anxiety, stress, and nociception. nih.govnih.gov Inhibition of DPP IV by this compound would lead to increased levels of intact neuropeptides, potentially modulating these pathways. google.comnih.govmdpi.com For instance, some DPP IV substrates like Neuropeptide Y (NPY) and Stromal cell-derived factor (SDF)-1α have been investigated for their neurotrophic properties, and DPP IV inhibition can influence their levels. mdpi.com

| Substrate Type | Examples | Impact of DPP IV Cleavage | Effect of this compound (DPP IV Inhibition) |

|---|---|---|---|

| Incretins | GLP-1, GIP | Rapid inactivation | Increased half-life and activity |

| Chemokines | RANTES, Eotaxin, MDC, SDF-1α | Altered or reduced activity | Preservation of full-length, active forms |

| Neuropeptides | Neuropeptide Y (NPY), Substance P (SP) | Altered biological activity | Increased levels of intact peptides |

Potential Modulation of Cellular Signaling Pathways

Research indicates that this compound may exert its effects, at least in part, through the modulation of cellular signaling pathways, particularly those involving dipeptidyl peptidase IV (DPPIV), also known as CD26. DPPIV is a multifunctional protein expressed on the surface of various cell types, including immune cells, and is involved in immune regulation and signal transduction glpbio.comoup.comtandfonline.comresearchgate.net.

Studies have shown that this compound acts as a low-molecular-weight inhibitor of systemic DPPIV activity. In a specific research context involving rat recipients of cardiac allografts, treatment with this compound was observed to suppress systemic DPPIV activity. This suppression was associated with impaired host cytotoxic T lymphocyte responses and the abrogation of acute rejection, leading to prolonged allograft survival um.esresearchgate.net. These findings suggest that this compound's inhibition of DPPIV can influence immune-mediated signaling cascades critical for T cell function and alloreactivity.

DPPIV/CD26 is known to interact with various molecules and modulate the bioactivity of numerous peptides, including chemokines, neuropeptides, and peptide hormones, thereby influencing diverse cellular processes and signaling networks oup.comtandfonline.comresearchgate.net. While the precise downstream signaling pathways affected by this compound-mediated DPPIV inhibition require further detailed investigation, the observed effects on cytotoxic T lymphocytes and allograft rejection highlight a potential impact on immune cell signaling and function.

The classification of this compound hydrochloride as a dipeptidyl peptidase-4 (DPP-4) inhibitor further supports its interaction with this enzymatic target and its potential to modulate related cellular signaling pathways glpbio.com.

Preclinical Investigation Models and Research Findings

In Vitro Experimental Systems in Prodipine Research

In vitro studies are crucial for the initial characterization of an enzyme inhibitor, providing a controlled environment to assess its direct effects on the target enzyme and cellular systems.

Cell-based assays offer a more physiologically relevant context than purely biochemical assays by measuring enzyme activity within a cellular environment. For DPP IV, which is often membrane-bound, these assays are particularly important. Common approaches involve using cell lines that express DPP IV, such as the human intestinal Caco-2 cells, or primary cells like lymphocytes. nih.gov In these assays, cells are incubated with the inhibitor before the addition of a fluorogenic or chromogenic substrate that can be cleaved by DPP IV. The resulting signal is measured to quantify enzyme activity and determine the inhibitory effect of the compound.

While specific studies detailing the use of this compound in cultured cell lines are not extensively documented in the available literature, research on this compound-treated animal models involved the isolation of circulating mononuclear cells. nih.gov Subsequent ex vivo analysis of these cells demonstrated a significant decrease in DPP IV activity, confirming that this compound effectively inhibits the enzyme in a cellular context. nih.gov

Biochemical assays are fundamental for determining an inhibitor's potency and specificity against its purified target enzyme. DPP IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, showing a strong preference for substrates with a proline residue in the penultimate (P1) position. nih.gov Assays to screen for DPP IV inhibitors typically use a purified form of the enzyme and a synthetic substrate that generates a measurable signal upon cleavage.

This compound, also known as Pro-Pro-diphenylphosphonate, has been identified as a slow-binding, irreversible inhibitor of DPP IV. nih.gov Its specificity is a critical aspect of its preclinical profile. In studies using rabbits, the administration of this compound was shown to have no effect on the activity of other related peptidases. nih.gov This demonstrates a high degree of selectivity for its target enzyme.

| Related Peptidase | Effect of this compound Treatment | Reference |

|---|---|---|

| Aminopeptidase (B13392206) P (APP) | No difference in activity detected | nih.gov |

| Prolyl oligopeptidase (PO) | No difference in activity detected | nih.gov |

| Aminopeptidase M (mAAP) | No difference in activity detected | nih.gov |

To bridge the gap between traditional cell culture and in vivo animal models, researchers are increasingly turning to complex in vitro systems. Three-dimensional (3D) cell cultures and organoids allow cells to grow in a more physiologically representative structure, which can better mimic the organization and function of native tissue. nih.govfrontiersin.org

Organ-on-a-chip platforms take this a step further by integrating living cells into microfluidic devices that can simulate the mechanical and physiological responses of whole organs. nih.govnih.gov These advanced models offer the potential to study human physiology in an organ-specific context and develop more predictive in vitro disease models. nih.gov While these cutting-edge technologies represent a promising future direction for the advanced preclinical investigation of compounds like this compound, specific studies documenting the use of this compound in 3D cell cultures or organ-on-a-chip systems are not yet prominent in the scientific literature.

In Vivo Animal Model Studies with this compound

In vivo studies are essential to understand the pharmacodynamic effects of an inhibitor within a whole, living organism, including its systemic distribution, duration of action, and impact on tissue-specific enzyme activity.

The in vivo applicability of this compound has been investigated in animal models, specifically in male rabbits. nih.gov Research has shown that a single intravenous administration of this compound results in a profound and long-lasting inhibition of DPP IV activity in the plasma. Within one hour of administration, plasma DPP IV activity was observed to decrease to less than 20% of its initial value. nih.gov The recovery of enzyme activity was slow, taking approximately 5 to 8 days to reach 50% of the pretreatment level and over 20 days for a complete recovery. nih.gov

This systemic treatment not only affected plasma DPP IV but also led to a significant reduction in enzyme activity across various tissues. nih.gov This broad distribution of inhibitory action is critical for understanding the compound's potential physiological effects.

| Tissue/Cell Type | Effect of this compound on DPP IV Activity | Reference |

|---|---|---|

| Plasma | Profound and long-lasting inhibition | nih.gov |

| Circulating Mononuclear Cells | Decreased activity | nih.gov |

| Kidney Cortex | Decreased activity | nih.gov |

| Thymus | Decreased activity | nih.gov |

| Spleen | Decreased activity | nih.gov |

| Lung | Decreased activity | nih.gov |

| Liver | Decreased activity | nih.gov |

Given that DPP IV (also known as CD26) is expressed on the surface of lymphocytes and is involved in T-cell activation, its inhibition is a logical target for investigation in immune-mediated diseases. The immune system plays a central role in both transplantation rejection and the pathophysiology of inflammatory conditions like rheumatoid arthritis. nih.govimmunologyresearchjournal.com Experimental animal models are critical for studying the potential of immunomodulatory agents in these contexts. nih.gov For instance, loss-of-function models for DPP IV have shown alterations in immune responses, suggesting that inhibitors could modulate disease processes. glucagon.com

However, while the inhibition of DPP IV is of significant interest for these conditions, specific preclinical studies investigating the direct effects of this compound in animal models of either transplantation rejection or arthritis have not been identified in the reviewed scientific literature. The established in vivo applicability and potent, long-lasting inhibitory action of this compound suggest it could be a valuable tool for future research in these and other relevant disease models. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Contexts

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a cornerstone of modern drug development, providing a quantitative framework to understand the relationship between drug concentration in the body and its therapeutic effect. nih.govpharmtech.com For a compound like this compound, PK/PD modeling in preclinical stages would have been instrumental in predicting its efficacy and safety profile.

Pharmacokinetics describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME). youtube.com Pharmacodynamics, conversely, describes what the drug does to the body, detailing the biochemical and physiological effects. youtube.com The integration of these two disciplines in a PK/PD model allows researchers to simulate different dosing regimens and predict the onset, magnitude, and duration of the drug's effect. mathworks.com

The development of its successor, budipine (B1215406), which exhibited fewer side effects, strongly implies a more favorable PK/PD profile for the latter compound. wikipedia.org Preclinical PK/PD studies would have directly compared the two, likely revealing differences in their absorption, metabolism, or interaction with off-target receptors that contributed to their distinct clinical potentials.

Methodological Considerations in Preclinical Study Design

The quality and reliability of preclinical data are fundamentally dependent on robust study design. nih.gov For a neuroactive compound like this compound, several methodological considerations would have been paramount to ensure the validity of the research findings.

Animal Models: The selection of appropriate animal models is crucial. For an antiparkinsonian agent, models that mimic the neurochemical and behavioral deficits of Parkinson's disease would have been employed. These could include neurotoxin-induced models, such as the MPTP-lesioned primate or the 6-hydroxydopamine (6-OHDA)-lesioned rodent, which are standard in the field.

Blinding and Randomization: To mitigate bias, preclinical studies should be conducted in a blinded and randomized manner. nih.govnih.gov This means that the investigators administering the drug and assessing the outcomes should be unaware of which animals received this compound versus a placebo or a comparator drug. nih.gov Random allocation of animals to treatment groups helps to ensure that any observed effects are due to the drug and not some underlying difference between the groups. nih.gov

Dose-Response and Exposure-Response Relationships: A key objective of preclinical studies is to establish a clear dose-response relationship. This involves testing a range of doses to identify the minimally effective dose and the maximum tolerated dose. catapult.org.uk Furthermore, correlating the administered dose with the resulting drug concentration in the plasma and target tissue (the brain, in this case) establishes an exposure-response relationship, which is a critical component of PK/PD analysis. transpharmation.com

Table 1: Key Methodological Considerations in Preclinical Studies

| Consideration | Description | Importance for this compound Research |

|---|---|---|

| Animal Model Selection | Utilizing models that accurately replicate the pathophysiology of Parkinson's disease. | Essential for evaluating the therapeutic potential of an antiparkinsonian agent. |

| Blinding | Concealing the treatment allocation from investigators and assessors. nih.gov | Minimizes observer bias in behavioral and neurochemical assessments. nih.gov |

| Randomization | Assigning animals to treatment groups by chance. nih.gov | Reduces selection bias and ensures the comparability of treatment groups. nih.gov |

| Dose-Response Studies | Evaluating a range of doses to determine efficacy and toxicity. | Critical for identifying a therapeutic window. |

| Exposure-Response Analysis | Linking drug concentrations to pharmacological effects. | Provides a more precise understanding of the drug's action and variability. |

Given that this compound was observed to have a greater tendency to induce hyperactivity compared to budipine, meticulous behavioral assessments would have been a critical component of the preclinical study design. wikipedia.org This would involve a battery of tests to quantify not only the desired antiparkinsonian effects but also any off-target central nervous system stimulant properties.

Structure Activity Relationship Sar Studies and Computational Approaches for Prodipine Analogs

Elucidation of Structure-Activity Relationships for Prodipine and Related Diaryl Phosphonate (B1237965) Esters

The exploration of SAR for diaryl phosphonate esters has provided critical insights into their function as irreversible inhibitors of DPP-IV. nih.govacs.org A foundational compound in this class, diphenyl 1-(S)-prolylpyrrolidine-2(R, S)-phosphonate, served as a lead for developing more potent inhibitors. nih.gov Research has demonstrated that these compounds act as slow, irreversible inhibitors, likely forming a covalent phosphonylated adduct with the serine residue in the enzyme's active site. acs.orgnih.gov

Systematic modifications to the aryl rings of the diaryl phosphonate scaffold have revealed a strong correlation between the electronic properties of the substituents and both the inhibitory activity and the stability of the compound. nih.govacs.org The synthesis and evaluation of a series of analogs with various substituents—such as hydroxyl, methoxy, acylamino, and sulfonylamino groups—have been instrumental in defining these relationships. nih.gov

Key findings from these SAR studies include:

Electronic Effects: A direct relationship exists between the electron-withdrawing or electron-donating nature of the substituents on the aryl rings and the compound's inhibitory potency. nih.gov

Substitution Position: The position of the substituent on the aryl ring influences the compound's interaction with the enzyme's active site.

Stability and Potency: A significant discovery was the high potency and stability of the 4-acetylamino-substituted derivative, bis(4-acetamidophenyl) 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate. This particular analog represented a major advancement, offering favorable properties for further investigation. nih.govacs.org

P2 Residue: The amino acid at the P-2 position is also critical. Proline in this position has been shown to yield inhibitors that are not only highly active but also the most stable in human plasma. acs.orgnih.gov

These studies underscore the importance of the diaryl phosphonate moiety for irreversible inhibition and highlight how targeted chemical modifications can significantly enhance the therapeutic potential of these compounds. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For DPP-IV inhibitors like this compound and its analogs, QSAR models are invaluable for understanding the structural requirements for potency and selectivity, thereby guiding the rational design of new antidiabetic agents. mdpi.comnih.gov These models help predict the activity of novel compounds before they are synthesized, saving significant time and resources. bio-hpc.eunih.gov

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.govnih.gov For DPP-IV inhibitors, a variety of descriptors are employed to capture the essential structural features influencing their activity. tandfonline.comnih.gov

Commonly used molecular descriptors include:

Physicochemical Properties: Log P (lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors. tandfonline.com

Topological and Shape Indices: Narumi simple topological index (SNar) and shape flexibility index, which describe the molecule's size, shape, and degree of branching. nih.govtandfonline.com

Electronic and Quantum Chemical Parameters: Dipole moment, Ipso atom E-state index, electronic chemical potential (χ), and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govtandfonline.comsciepub.com

Once the descriptors are calculated, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are two of the most frequently used techniques. tandfonline.comcresset-group.comceon.rs These methods generate an equation that correlates the molecular descriptors (independent variables) with the biological activity, typically expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). jddtonline.info The statistical quality and predictive power of the generated models are assessed using various validation parameters such as the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-value). sciepub.comceon.rsjddtonline.info

| Descriptor Type | Examples | Relevance to DPP-IV Inhibition |

| Physicochemical | Log P, Molecular Weight, H-bond donors/acceptors | Influences pharmacokinetics, solubility, and binding affinity. tandfonline.com |

| Topological | Narumi simple topological index, Shape flexibility index | Describes molecular size, shape, and branching, which affect fit within the enzyme's active site. nih.govtandfonline.com |

| Electronic | Dipole moment, Electro-topological states, Chemical potential (χ) | Governs electrostatic interactions and reactivity with the target enzyme. nih.govtandfonline.comsciepub.com |

A validated QSAR model serves as a powerful predictive tool. bio-hpc.eunih.gov By inputting the structural features of a novel, unsynthesized compound, the model can estimate its potential inhibitory activity against DPP-IV. nih.govnih.gov This predictive capability is central to modern drug discovery, allowing chemists to prioritize the synthesis of compounds with the highest probability of success. nih.govnih.gov

The analysis of the descriptors included in the final QSAR equation provides direct insight into the structural features that are either beneficial or detrimental to biological activity. mdpi.com For instance, a QSAR model might reveal that increased aromaticity and specific polarizability characteristics enhance the inhibitory potency of diaryl urea (B33335) derivatives. nih.gov Similarly, for pyrrolidine (B122466) analogs, shape flexibility and electrostatic parameters have been identified as key determinants of their activity as DPP-IV inhibitors. tandfonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), further refine these predictions by considering the three-dimensional arrangement of the molecules. nih.govcresset-group.com These models can visualize the regions in space around the aligned molecules where steric bulk or specific electrostatic properties (positive or negative) would increase or decrease activity, providing a detailed roadmap for structural modifications. cresset-group.com

Computational Chemistry and Molecular Docking Simulations for this compound-Target Interactions

Computational chemistry and molecular docking simulations are indispensable tools for visualizing and understanding the interactions between a ligand, such as this compound, and its biological target, the DPP-IV enzyme, at an atomic level. mdpi.comekb.eg These in silico methods provide detailed insights into the binding modes, conformational stability, and key intermolecular forces that govern the inhibitor-enzyme complex. mdpi.combohrium.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For DPP-IV inhibitors, docking studies have successfully identified the critical amino acid residues within the enzyme's active site that are essential for binding. nih.gov The DPP-IV active site is often described in terms of subsites (S1, S2, S3), and docking simulations can reveal how different parts of the inhibitor molecule occupy these pockets. nih.govmdpi.com

Key amino acid residues in the DPP-IV active site that frequently interact with inhibitors include:

S1 Pocket: Tyr547, Ser630, Tyr631, Tyr662, Tyr666, Asn710, Val711, and His740. nih.gov

S2 Pocket: Glu205, Glu206, and Tyr662. nih.govmdpi.com

Other important residues: Arg125 and Phe357. nih.govmdpi.com

The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com For example, docking studies have shown that the hydroxyl groups of Tyr547 and Ser630 can form crucial hydrogen bonds, sometimes mediated by a water molecule, which are important for coordinated interactions in the active site. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.combohrium.comcornous.com MD simulations provide a dynamic view of the complex, allowing researchers to analyze the flexibility of the protein and the ligand, the persistence of key interactions, and conformational changes that may occur upon binding. mdpi.com The stability of the complex, often evaluated by metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), is a strong indicator of a viable binding mode. bohrium.com

| Computational Method | Purpose | Key Insights for this compound Analogs |

| Molecular Docking | Predicts the binding pose and affinity of a ligand in the target's active site. mdpi.comnih.gov | Identifies key interacting amino acid residues (e.g., Glu205, Glu206, Tyr662) and the specific binding mode within the S1 and S2 pockets of DPP-IV. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the ligand-protein complex over time to assess stability. mdpi.combohrium.com | Confirms the stability of the docked pose, evaluates the persistence of hydrogen bonds, and analyzes conformational flexibility of the complex. mdpi.comcornous.com |

In Silico Approaches in Lead Optimization for DPP IV Inhibitors

In silico approaches are integral to the lead optimization phase of drug discovery, where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govheighpubs.org For DPP-IV inhibitors, computational methods accelerate this process by providing a rational basis for structural modifications. mdpi.com

Virtual screening is a powerful in silico technique used in the early stages to identify potential hits from large compound libraries. heighpubs.org This can be done using either ligand-based methods, such as searching for compounds that match a known pharmacophore model, or structure-based methods, which involve docking large numbers of compounds into the target's active site. nih.govresearchgate.net

Once a lead compound like a diaryl phosphonate ester is identified, various computational strategies are employed for its optimization:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to guide the modification of the lead compound to better fit the pharmacophoric requirements. nih.govmdpi.com

Predictive QSAR Models: As described previously, QSAR models can predict the activity of proposed analogs, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov

Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimation of binding affinity than simple docking scores. This helps in ranking analogs and understanding the energetic contributions of different interactions. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. nih.govcornous.com This is crucial for ensuring that optimized compounds not only have high potency but also possess favorable drug-like properties, a critical factor for their potential development as therapeutic agents. nih.govtandfonline.com

By integrating these computational approaches, the process of optimizing lead compounds like this compound analogs becomes a more efficient and targeted endeavor, significantly enhancing the likelihood of developing successful DPP-IV inhibitors. mdpi.comekb.eg

Advanced Analytical Methodologies for Prodipine Research Applications

Chromatographic Techniques for Prodipine Quantification in Experimental Matrices

Chromatographic techniques are fundamental in analytical chemistry for separating components within a mixture, enabling their individual detection and quantification ccamp.res.inresearchgate.net. These methods are widely applied in pharmaceutical analysis for drug analysis, impurity profiling, and stability studies researchgate.net. For this compound, chromatography would be crucial for isolating the compound from complex experimental matrices, such as biological fluids or reaction mixtures, before quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique in pharmaceutical analysis due to its high resolving power, sensitivity, and accuracy researchgate.net. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase researchgate.net. This technique is well-suited for the analysis of organic compounds like this compound. HPLC systems typically consist of pumps for mobile phase delivery, an injection system for sample introduction, a chromatographic column containing the stationary phase, and a detector researchgate.netresearchgate.net. Various parameters, including the composition of the mobile phase, stationary phase chemistry, flow rate, and temperature, can be adjusted to optimize the separation of this compound from other components in a sample researchgate.netresearchgate.net. HPLC is essential for both qualitative and quantitative analysis, allowing for the identification and precise measurement of a compound openaccessjournals.com. While HPLC is a standard technique applicable to compounds like this compound, detailed research findings or specific data tables on the application of HPLC for this compound quantification were not found in the provided search results.

Integration of Mass Spectrometry (MS) for Characterization

The integration of Mass Spectrometry (MS) with chromatographic techniques, particularly HPLC (LC-MS), provides a powerful tool for the characterization and quantification of compounds, especially in complex biological matrices nih.govfiu.educhromatographyonline.com. MS detects compounds based on their mass-to-charge ratio (m/z), providing highly specific identification and structural information fiu.edunih.govmdpi.com. LC-MS allows for the separation of analytes by LC followed by their detection and structural elucidation by MS nih.govchromatographyonline.comrsc.org. This hyphenated technique is invaluable for confirming the identity of this compound, detecting potential impurities or metabolites, and quantifying the compound with high sensitivity and specificity nih.govfiu.edunih.gov. MS provides information on the molecular weight of the intact compound and, through fragmentation techniques like collision-induced dissociation (CID), can yield characteristic fragment ions that aid in structural confirmation chromatographyonline.commdpi.com. Despite the general applicability of LC-MS in pharmaceutical research, specific data tables or detailed research findings on the characterization of this compound using integrated MS were not found in the provided search results.

Spectroscopic and Biophysical Methods for this compound-Enzyme Interaction Studies

Spectroscopic and biophysical methods are crucial for investigating the interactions between small molecules, such as this compound, and biological targets like enzymes, providing insights into binding kinetics, thermodynamics, and conformational changes nih.govleeds.ac.ukmdpi.com. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism (CD), nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) can be employed to study these interactions nih.govleeds.ac.ukmdpi.comnih.gov. For instance, fluorescence spectroscopy can be used to study the binding of a compound to an enzyme by monitoring changes in the enzyme's intrinsic fluorescence or by using fluorescently labeled ligands mdpi.com. CD spectroscopy can provide information on changes in the enzyme's secondary structure upon ligand binding mdpi.com. Biophysical techniques like ITC can directly measure the heat changes associated with binding events, providing thermodynamic parameters of the interaction leeds.ac.uk. These methods would be relevant for studying the potential interaction of this compound with enzymes like DPP IV, as hinted by some research contexts googleapis.comgoogleapis.com. However, specific data tables or detailed research findings on this compound-enzyme interaction studies using spectroscopic and biophysical methods were not found in the provided search results.

Enzymatic Assays for DPP IV Activity Measurement in Research Settings

Enzymatic assays are biochemical methods used to measure the activity of enzymes and to study the effects of potential inhibitors or activators on enzyme function promega.comnih.gov. Given the potential connection of "this compound" to DPP IV research googleapis.comgoogleapis.com, enzymatic assays for DPP IV activity would be highly relevant. These assays typically involve incubating the enzyme with a suitable substrate that is cleaved by DPP IV, and then measuring the rate of product formation or substrate disappearance rsc.orgpromega.comnih.gov. Various detection methods can be used, including spectrophotometry (for chromogenic substrates), fluorometry (for fluorogenic substrates), or mass spectrometry rsc.orgpromega.comnih.govmerckmillipore.com. Luminescent assays are also available and are known for their high sensitivity promega.comnih.gov. By performing DPP IV enzymatic assays in the presence and absence of this compound, researchers could determine if this compound inhibits or modulates DPP IV activity and characterize the potency of this effect (e.g., determining IC50 values). An LC-MS based assay for DPP IV activity has also been developed, which can measure the formation of specific products rsc.org. While the principle of DPP IV enzymatic assays is well-established and applicable to studying potential inhibitors, specific data tables or detailed research findings on the effect of this compound on DPP IV activity using these assays were not found in the provided search results.

Future Directions and Research Perspectives on Prodipine and Dpp Iv Inhibition

Exploration of Novel Biological Roles and Pathways Modulated by DPP IV Inhibition

The biological functions of DPP IV extend beyond its well-established role in incretin (B1656795) metabolism. Future research involving DPP IV inhibitors, including studies potentially utilizing Prodipine or its derivatives, can focus on elucidating these novel roles. DPP IV is known to cleave a variety of bioactive peptides, including chemokines and neuropeptides, influencing processes such as immune responses, inflammation, and potentially neurological functions. researchgate.netoup.com Studies using DPP IV-negative animal models or in vivo inhibition experiments with compounds like this compound can provide further insight into the physiological consequences of modulating DPP IV activity. researchgate.net For instance, research is exploring the potential links between DPP IV inhibition and neurological disorders or immune modulation. researchgate.netmdpi.com

Development of Advanced this compound Analogs as Research Probes for DPP IV Biology

The development of novel chemical probes is crucial for dissecting the intricate biology of enzymes like DPP IV. Given this compound's known interaction with DPP IV, future research could involve the synthesis and characterization of advanced this compound analogs. These analogs could be designed with enhanced selectivity, potency, or specific properties (e.g., fluorescent labeling) to serve as valuable tools for studying DPP IV activity, localization, and interactions in various biological systems. rsc.orgnih.gov While other DPP IV inhibitors are currently used as research probes, exploring this compound-based structures could yield probes with unique binding characteristics or pharmacokinetic profiles, offering new perspectives on DPP IV biology. The design of such probes often involves computational approaches to predict binding affinities and interactions with the enzyme's active site. nih.govnih.gov

Integration of Multi-Omics Data in this compound Research (e.g., Proteomics, Metabolomics)

A comprehensive understanding of DPP IV inhibition and its effects requires integrating data from multiple 'omics' technologies. Future research involving this compound or other DPP IV inhibitors can benefit significantly from multi-omics approaches, such as proteomics and metabolomics. nih.govazolifesciences.comdiva-portal.orgfrontiersin.org Proteomics can help identify novel DPP IV substrates or proteins whose expression or modification is altered upon DPP IV inhibition. frontiersin.org Metabolomics can reveal changes in metabolic pathways influenced by modulated DPP IV activity. nih.govfrontiersin.org Integrating these datasets with other omics data, such as transcriptomics or genomics, can provide a holistic view of the biological systems affected by DPP IV inhibition, potentially uncovering new pathways and biomarkers relevant to this compound's effects. azolifesciences.comdiva-portal.orggenexplain.com

Methodological Advancements in Preclinical and Computational Research Platforms

Advancements in preclinical and computational research platforms are essential for accelerating the study of DPP IV inhibitors. For this compound research, this includes developing more sophisticated in vitro and in vivo models that better mimic human physiology and disease states where DPP IV is involved. researchgate.net Furthermore, computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can play a crucial role in designing and predicting the activity of novel this compound analogs. nih.govnih.govjapsonline.commdpi.comtandfonline.com These computational tools can help optimize the chemical structure for improved DPP IV binding and selectivity, reducing the need for extensive experimental screening. japsonline.comtandfonline.com

Therapeutic Potential of DPP IV Inhibition Beyond Established Applications (Excluding Clinical Outcomes)

While DPP IV inhibitors are primarily known for their role in managing type 2 diabetes, research is exploring their potential therapeutic applications in other areas, based on preclinical and mechanistic studies. mdpi.commdpi.comresearchgate.net Future research on DPP IV inhibition, relevant to compounds like this compound, could investigate its potential in conditions beyond glucose control, such as certain cardiovascular or renal conditions, or even in modulating immune responses in specific disease contexts. mdpi.commdpi.compatsnap.com These investigations would focus on the underlying biological mechanisms and preclinical evidence, without delving into clinical trial outcomes or approved therapeutic uses. For example, preclinical studies have suggested potential benefits of DPP IV inhibition in areas like diabetic peripheral neuropathy or cardiovascular protection. researchgate.netpatsnap.com

Here is a table summarizing some research findings related to DPP IV inhibition that are relevant to the future directions discussed:

| Research Area | Key Findings/Observations | Relevant Section | Source Index |

| DPP IV Inhibition In Vivo (this compound) | Profound and long-lasting inhibition of plasma and tissue DPP IV activity observed in rabbits after intravenous administration of this compound. nih.gov | 7.1, 7.4 | nih.gov |

| DPP IV Substrates and Biological Roles | DPP IV cleaves various bioactive peptides, including incretins, chemokines, and neuropeptides, influencing diverse physiological processes. researchgate.netresearchgate.netoup.com | 7.1 | researchgate.netresearchgate.netoup.com |

| Multi-Omics in Metabolic Diseases | Integration of genomics, transcriptomics, proteomics, and metabolomics provides a comprehensive view of complex metabolic disorders like T2DM. nih.govdiva-portal.org | 7.3 | nih.govdiva-portal.org |

| Computational Approaches in DPP IV Inhibitor Design | Molecular docking and simulations are used to study inhibitor binding and predict activity of novel compounds. nih.govnih.govjapsonline.commdpi.com | 7.4 | nih.govnih.govjapsonline.commdpi.com |

| Potential Therapeutic Areas for DPP IV Inhibition | Research explores potential benefits in cardiovascular and renal conditions, and immune modulation, beyond diabetes. mdpi.commdpi.comresearchgate.netpatsnap.com | 7.5 | mdpi.commdpi.comresearchgate.netpatsnap.com |

| Development of DPP4-Targeted Probes | Fluorescent probes targeting DPP4 are being developed for imaging and research purposes. rsc.orgnih.gov | 7.2 | rsc.orgnih.gov |

Q & A

Basic Research Questions

Q. How can researchers establish a robust experimental framework for studying Prodipine’s pharmacological properties?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies (e.g., incomplete pharmacokinetic profiles or conflicting efficacy data). Formulate a hypothesis-driven research question using the PICO framework (Population/Problem, Intervention, Comparison, Outcome) . For example:

- Population: In vitro/in vivo models (e.g., neuronal cells, rodent models).

- Intervention: this compound administration at varying dosages.

- Comparison: Baseline activity or existing analogs (e.g., dopamine agonists).

- Outcome: Quantify receptor binding affinity (e.g., via radioligand assays) or behavioral changes.

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .

Q. What are the key considerations for designing a reproducible dose-response study for this compound?

- Methodological Answer :

- Control Groups : Include vehicle controls, positive controls (e.g., known agonists), and negative controls (e.g., receptor antagonists) to isolate this compound-specific effects .

- Dosage Range : Use logarithmic scaling (e.g., 0.1–100 µM) to capture threshold and saturation effects.

- Validation : Replicate experiments across ≥3 biological replicates to account for variability .

- Data Table Example :

| Dosage (µM) | Receptor Activation (%) | SEM | p-value vs. Control |

|---|---|---|---|

| 0.1 | 12.3 | 1.2 | 0.07 |

| 1.0 | 45.6 | 2.8 | 0.001 |

| 10.0 | 78.9 | 3.1 | <0.0001 |

Q. How should researchers address contradictory findings in this compound’s pharmacokinetic profiles across studies?

- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., species-specific metabolism, administration routes). For example:

- Variables to Compare :

- Species: Rat vs. primate models.

- Administration: Intravenous vs. oral.

- Analytical Methods: HPLC vs. mass spectrometry .

- Use PRISMA guidelines to ensure transparent reporting and bias assessment .

Advanced Research Questions

Q. What strategies are effective for resolving mechanistic contradictions in this compound’s action on dopaminergic vs. serotonergic pathways?

- Methodological Answer :

- Multi-omics Integration : Combine transcriptomic data (RNA-seq of neuronal cells) with proteomic profiling to map pathway interactions .

- Functional Assays : Use siRNA knockdown or CRISPR-Cas9 to silence specific receptors and observe this compound’s effects .

- Data Triangulation : Cross-validate findings with computational modeling (e.g., molecular docking simulations) .

Q. How can researchers optimize in vivo models to study this compound’s long-term neuroprotective effects?

- Methodological Answer :

- Model Selection : Use transgenic rodents (e.g., Parkinson’s disease models) with age-matched controls .

- Endpoint Criteria : Define quantitative biomarkers (e.g., α-synuclein aggregation, motor function scores).

- Ethical Compliance : Adhere to NIH guidelines for animal welfare, including sample size justification and humane endpoints .

Q. What statistical approaches are recommended for analyzing non-linear responses in this compound’s efficacy studies?

- Methodological Answer :

- Non-Parametric Tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normal distributions .

- Dose-Response Modeling : Apply a four-parameter logistic curve (4PL) to estimate EC₅₀ and Hill coefficients .

- Software Tools : GraphPad Prism or R packages (e.g.,

drcfor dose-response analysis) .

Q. How should researchers integrate conflicting data from this compound’s in vitro vs. in vivo toxicity profiles?

- Methodological Answer :

- Tiered Analysis : Compare cytotoxicity (e.g., IC₅₀ in cell lines) with organ-specific toxicity in animal models (e.g., liver enzyme assays) .

- Mechanistic Hypotheses : Investigate metabolic differences (e.g., cytochrome P450 activity) using hepatic microsomal assays .

Data Presentation and Validation

Q. What are the best practices for presenting this compound’s receptor binding data in peer-reviewed manuscripts?

- Methodological Answer :

- Standardized Units : Report binding affinity as Ki (nM) ± SEM.

- Negative Controls : Include data for non-specific binding (e.g., in the presence of excess cold ligand) .

- Reproducibility : Share raw data in supplementary materials (e.g., fluorescence intensity plots) .

Ethical and Methodological Pitfalls

Q. How can researchers avoid common pitfalls in this compound’s preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。